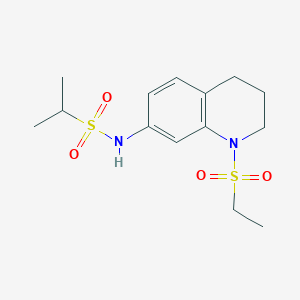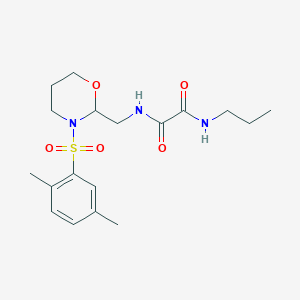
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C18H27N3O5S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Binding and Agonist Properties
Compounds with sulfonyl and oxazinan structural motifs have been explored for their receptor binding affinities and agonist properties, particularly in the context of serotonin receptors. For example, derivatives of indolyethylamines have shown varying degrees of preference for 5-HT1D receptors, demonstrating their potential in neurological research and therapeutic applications (Barf et al., 1996).
Synthetic Applications
Oxalamide derivatives, including those derived from oxiranes, have been utilized in novel synthetic approaches, showcasing their relevance in organic synthesis and chemical research. Such methodologies enable the efficient production of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering new pathways for the synthesis of biologically active molecules (Mamedov et al., 2016).
Insecticidal Activity
Research on novel insecticides highlights the development of compounds with unique chemical structures, such as flubendiamide, which exhibits strong activity against lepidopterous pests. These studies underscore the potential of sulfonyl-containing compounds in agricultural and pest management applications (Tohnishi et al., 2005).
Peptide Synthesis Efficiency
Compounds like N-triazinylammonium sulfonates have been used to enhance the efficiency of peptide synthesis, including in solid-phase synthesis. This research is pivotal for the development of pharmaceuticals and bioactive peptides, demonstrating the broad utility of sulfonamide derivatives in peptide chemistry (Kolesińska et al., 2015).
Analytical and Biochemical Studies
Studies involving the use of cyanine dye-labeled proteins for high-performance liquid chromatography (HPLC) with fluorescence detection illustrate the application of sulfonyl derivatives in enhancing analytical techniques for protein analysis. This research contributes to the fields of biochemistry and molecular biology, enabling more sensitive detection and analysis of proteins (Qiao et al., 2009).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds that have biological activity.
Safety and Hazards
Propiedades
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-26-16)27(24,25)15-11-13(2)6-7-14(15)3/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAZENRPLIFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
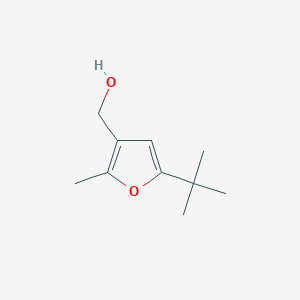
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)
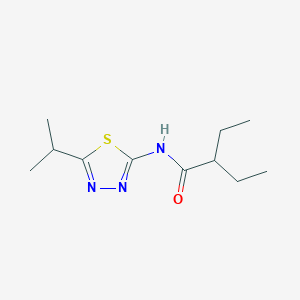
![N-[(furan-2-yl)methyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008762.png)
![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
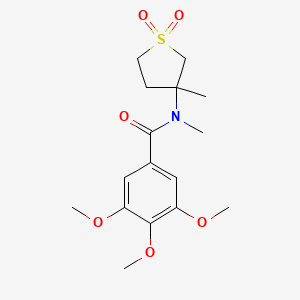
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B3008775.png)
